An In-depth Technical Guide to 4,5,6,7-Tetrafluoro-1H-indene-1,3(2H)-dione: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 4,5,6,7-Tetrafluoro-1H-indene-1,3(2H)-dione: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4,5,6,7-Tetrafluoro-1H-indene-1,3(2H)-dione, a fluorinated analog of the versatile indane-1,3-dione scaffold. The strategic incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[1][2] This guide delves into the known characteristics of this compound, outlines a plausible synthetic approach, and explores its potential applications, particularly in the realm of drug discovery and materials science. While specific experimental data for this particular tetrafluoro-derivative is limited in publicly available literature, this guide synthesizes information from analogous compounds and foundational chemical principles to provide a robust starting point for researchers.
Introduction: The Significance of Fluorination in the Indane-1,3-dione Scaffold
Indane-1,3-dione and its derivatives are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including anticoagulant, and anticancer properties.[3][4] The dicarbonyl functionality and the active methylene group provide a versatile platform for a variety of chemical transformations, making it a valuable building block in organic synthesis.[3]
The introduction of fluorine atoms onto the aromatic ring of the indane-1,3-dione core, as in 4,5,6,7-Tetrafluoro-1H-indene-1,3(2H)-dione, is anticipated to significantly influence its properties. Fluorination can enhance metabolic stability, increase binding affinity to biological targets, and modulate lipophilicity and bioavailability.[1][2] The electron-withdrawing nature of the four fluorine atoms is expected to increase the acidity of the methylene protons and influence the reactivity of the carbonyl groups.
Physicochemical Properties
| Property | Value/Information | Source |
| CAS Number | 29045-72-5 | [5] |
| Molecular Formula | C₉H₂F₄O₂ | |
| Molecular Weight | 218.11 g/mol | [5] |
| Physical Form | Solid | [5] |
| Purity | Typically ≥95% | |
| Storage Temperature | 2-8°C, Keep in a dark, dry, and sealed container. | [5] |
| Melting Point | Not explicitly reported. Expected to be higher than the parent indane-1,3-dione (129-132 °C) due to increased molecular weight and intermolecular interactions.[6] | |
| Boiling Point | Not reported. Likely to decompose at higher temperatures. | |
| Solubility | Not explicitly reported. Expected to have good solubility in polar aprotic solvents like DMSO, DMF, and acetone, and moderate solubility in other organic solvents. |
Spectroscopic Characterization (Predicted)
Detailed experimental spectra for 4,5,6,7-Tetrafluoro-1H-indene-1,3(2H)-dione are not publicly available. However, based on its structure, the following spectral characteristics can be anticipated:
-
¹H NMR: A singlet corresponding to the two equivalent methylene protons (C-2) is expected. The chemical shift of this peak will likely be downfield compared to the parent indane-1,3-dione due to the electron-withdrawing effect of the four fluorine atoms on the aromatic ring.
-
¹³C NMR: Signals for the carbonyl carbons, the aromatic carbons attached to fluorine, and the methylene carbon are expected. The chemical shifts of the aromatic carbons will be significantly influenced by the fluorine substituents.
-
¹⁹F NMR: Given the four fluorine atoms on the aromatic ring, a complex multiplet pattern is anticipated due to F-F coupling. The chemical shifts will be in the characteristic range for aryl fluorides.[7][8]
-
IR Spectroscopy: Characteristic strong absorption bands for the C=O stretching of the dicarbonyl group are expected, likely at a higher frequency than in the non-fluorinated analog due to the inductive effect of the fluorine atoms. Aromatic C-F stretching vibrations will also be present.
-
Mass Spectrometry: The molecular ion peak (M+) at m/z 218.11 would be expected, along with characteristic fragmentation patterns.
Chemical Properties and Reactivity
The chemical behavior of 4,5,6,7-Tetrafluoro-1H-indene-1,3(2H)-dione is dictated by the interplay between the β-dicarbonyl system and the heavily fluorinated aromatic ring.
Acidity of the Methylene Protons
The electron-withdrawing fluorine atoms are expected to significantly increase the acidity of the protons at the C-2 position, making this compound a stronger carbon acid than the parent indane-1,3-dione. This enhanced acidity facilitates the formation of a stabilized enolate, which is a key reactive intermediate.
Reactivity as a Nucleophile
The enolate generated by deprotonation at the C-2 position is a potent nucleophile. It can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including:
-
Alkylation and Acylation: Reactions with alkyl halides and acylating agents to introduce substituents at the 2-position.
-
Knoevenagel Condensation: Condensation with aldehydes and ketones to form 2-substituted derivatives.[9][10][11] This reaction is a cornerstone for the synthesis of a wide array of functionalized indane-1,3-diones.
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// Edges Indenedione -> Intermediate [label="Deprotonation"]; Base -> Intermediate [style=dotted]; Aldehyde -> Intermediate [label="Nucleophilic Attack"]; Intermediate -> Product [label="Dehydration"];
// Layout adjustments {rank=same; Indenedione; Base;} } dot Figure 1: Knoevenagel Condensation Workflow.
Electrophilic Aromatic Substitution
The tetrafluorinated benzene ring is highly deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the fluorine atoms.
Nucleophilic Aromatic Substitution (SNAAr)
Conversely, the electron-deficient aromatic ring is expected to be susceptible to nucleophilic aromatic substitution, where a fluorine atom could potentially be displaced by a strong nucleophile under suitable conditions.
Synthesis and Purification
A plausible synthetic route to 4,5,6,7-Tetrafluoro-1H-indene-1,3(2H)-dione would likely start from tetrafluorophthalic acid or its derivatives, analogous to the synthesis of the parent indane-1,3-dione.[3][6]
Proposed Synthetic Protocol
This protocol is a hypothetical pathway based on established organic chemistry principles.
Step 1: Formation of Tetrafluorophthalic Anhydride
-
Dehydrate tetrafluorophthalic acid by heating it above its melting point or by using a dehydrating agent such as acetic anhydride.
-
Purify the resulting tetrafluorophthalic anhydride by sublimation or recrystallization.
Step 2: Condensation and Cyclization
-
In a flame-dried, three-necked flask equipped with a reflux condenser and an inert gas inlet, dissolve tetrafluorophthalic anhydride and an excess of an acetate source (e.g., ethyl acetate or acetic anhydride) in a suitable high-boiling solvent (e.g., toluene or xylene).
-
Add a strong base, such as sodium ethoxide or sodium hydride, portion-wise at an elevated temperature.
-
Reflux the reaction mixture for several hours to drive the condensation and cyclization.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully quench with a dilute acid (e.g., HCl or H₂SO₄) to neutralize the base and promote decarboxylation of the intermediate.
-
Perform a liquid-liquid extraction to isolate the organic phase.
Step 3: Purification
-
Wash the organic phase with brine and dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
// Nodes Start [label="Tetrafluorophthalic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Dehydration", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Tetrafluorophthalic Anhydride", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Condensation &\nCyclization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents [label="Acetate Source + Base", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate2 [label="Crude Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step3 [label="Purification", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="4,5,6,7-Tetrafluoro-1H-\nindene-1,3(2H)-dione", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Reagents -> Step2 [style=dotted]; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Product; } dot Figure 2: Proposed Synthesis Workflow.
Potential Applications in Drug Development and Research
The unique properties imparted by the tetrafluoro substitution make this compound an attractive scaffold for various applications.
Medicinal Chemistry
-
Scaffold for Novel Therapeutics: The enhanced acidity of the methylene protons and the potential for diverse functionalization at the C-2 position make it a valuable starting material for the synthesis of novel bioactive molecules. Fluorinated indandione derivatives have been investigated for their anticoagulant properties.[12][13]
-
Enzyme Inhibitors: The indane-1,3-dione core is known to be a part of various enzyme inhibitors. The fluorine substituents can enhance binding affinity and selectivity for specific enzyme targets.
-
¹⁹F NMR Probe: The presence of four fluorine atoms makes this molecule a potential ¹⁹F NMR probe for studying biological systems, as ¹⁹F NMR offers a high signal-to-noise ratio and a large chemical shift dispersion with no background signal in biological samples.[7]
Materials Science
-
Building Block for Organic Electronics: The electron-accepting nature of the fluorinated indane-1,3-dione core suggests its potential use as a building block for the synthesis of novel organic electronic materials, such as n-type semiconductors.
Safety and Handling
Based on available safety data sheets, 4,5,6,7-Tetrafluoro-1H-indene-1,3(2H)-dione is classified with the following hazard statements:
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
The GHS pictogram associated with this compound is GHS07 (Exclamation mark).[5]
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Conclusion
4,5,6,7-Tetrafluoro-1H-indene-1,3(2H)-dione represents a promising, yet underexplored, chemical entity. The strategic placement of four fluorine atoms on the aromatic ring is expected to significantly modify the physicochemical and reactive properties of the indane-1,3-dione scaffold. While a comprehensive experimental characterization is still needed, the predicted properties and reactivity profile suggest its potential as a valuable building block in the design of novel pharmaceuticals and functional organic materials. This technical guide serves as a foundational resource to stimulate further research and unlock the full potential of this intriguing fluorinated compound.
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